

Endocrine Disruptor Activity of Linuron: A Technical Guide

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Compound of Interest

Compound Name: *Linuron*

Cat. No.: *B1675549*

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Abstract

Linuron, a phenylurea herbicide, has been identified as an endocrine-disrupting chemical (EDC) with significant effects on the androgen and thyroid hormonal systems. This technical guide provides a comprehensive overview of the endocrine disruptor activity of **Linuron**, detailing its mechanisms of action, summarizing quantitative data from various in vitro and in vivo studies, and outlining the experimental protocols used to assess its effects. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) is a herbicide that has been used for the control of broadleaf weeds and grasses.[1] While its use has been restricted in some regions due to toxicological concerns, its potential for human and wildlife exposure remains.[2] A growing body of scientific evidence has demonstrated that **Linuron** can interfere with the endocrine system, primarily through its antiandrogenic activity.[3] It has also been shown to affect thyroid hormone homeostasis and steroidogenesis.[4][5] This guide synthesizes the current knowledge on the endocrine-disrupting properties of **Linuron**, with a focus on the molecular mechanisms and experimental evidence.

Antiandrogenic Activity

The primary endocrine-disrupting effect of **Linuron** is its antagonism of the androgen receptor (AR).[1] **Linuron** competitively inhibits the binding of androgens to the AR, thereby preventing the receptor from carrying out its normal biological functions, which are crucial for the development and maintenance of male reproductive tissues.[6][7]

In Vitro Evidence

A variety of in vitro assays have been employed to characterize the antiandrogenic properties of **Linuron** and its metabolites. These studies consistently demonstrate that **Linuron** can bind to the AR and inhibit androgen-induced transcriptional activity.

Table 1: In Vitro Antiandrogenic Activity of **Linuron** and its Metabolites

| Compound | Assay Type | Species/Cel l Line | Endpoint | Value | Reference |
|--|--------------------------------------|-----------------------|-------------|---|---|
| Linuron | Androgen Receptor (AR) Binding | Rat Prostate | EC50 | 100-300 μ M | [6] [7] |
| AR Binding | Human (COS cells) | EC50 | 20 μ M | [6] [7] | |
| AR Binding (recombinant) | Rat | Log IC50 | -4.05 | [8] | |
| AR Antagonism (Reporter Gene) | CV-1 cells | EC50 | ~10 μ M | [6] [7] | |
| AR Antagonism (Reporter Gene) | MDA-MB- 453-KB2 cells | EC50 | ~10 μ M | [6] [7] | |
| AR Antagonism | AR- EcoScreen™ | IC50 | 2.8 μ M | [2] [9] | |
| DCU | AR Antagonism | AR- EcoScreen™ | IC50 | >100 μ M | [2] |
| DCA | AR Antagonism | AR- EcoScreen™ | IC50 | 48.9 μ M | [2] |
| DCXU | AR Antagonism | AR- EcoScreen™ | IC50 | 14.8 μ M | [2] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; DCU: 1-(3,4-dichlorophenyl) urea; DCA: 3,4-dichloroaniline; DCXU: 1-(3,4-dichlorophenyl)-3-methoxyurea.

In Vivo Evidence

In vivo studies in animal models have confirmed the antiandrogenic effects of **Linuron** observed in vitro. The Hershberger assay, a short-term in vivo screening test for androgen and antiandrogen activity, has been a key tool in this assessment.[\[4\]](#)[\[10\]](#)

Table 2: In Vivo Antiandrogenic Effects of **Linuron**

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |
|-------------------|------------------------------|--|---|---|
| Hershberger Assay | Castrated immature male rats | 100 mg/kg/day (oral) for 7 days | Significant reduction in weights of seminal vesicles, ventral prostate, and levator ani plus bulbocavernosus muscles. | [6] [7] |
| In Utero Exposure | Pregnant rats | 100 mg/kg/day (oral) on gestation days 14-18 | Agenesis or atrophy of testes and epididymides in male offspring. | [6] [7] |

Effects on Steroidogenesis

Linuron and its metabolites have been shown to disrupt steroidogenesis, the process of hormone synthesis. The primary effect observed is the inhibition of testosterone synthesis.[\[2\]](#)[\[5\]](#)

In Vitro Steroidogenesis Assays

The H295R cell line, a human adrenocortical carcinoma cell line that expresses key enzymes for steroidogenesis, is a widely used in vitro model to study the effects of chemicals on hormone production.[\[11\]](#)[\[12\]](#)

Table 3: In Vitro Effects of **Linuron** and its Metabolites on Steroidogenesis

| Compound | Cell Line | Endpoint | Value | Reference |
|----------|-----------|---|-------|------------------------------|
| Linuron | H295R | Testosterone Synthesis Inhibition | IC50 | 51.1 μ M |
| DCU | H295R | Testosterone Synthesis Inhibition | IC50 | 6.7 μ M |
| DCA | H295R | Testosterone Synthesis Inhibition | - | No significant inhibition |
| DCXU | H295R | Testosterone Synthesis Inhibition | - | No significant inhibition |

IC50: Half-maximal inhibitory concentration; DCU: 1-(3,4-dichlorophenyl) urea; DCA: 3,4-dichloroaniline; DCXU: 1-(3,4-dichlorophenyl)-3-methoxyurea.

In Vivo and Ex Vivo Studies

Studies involving in utero exposure to **Linuron** have demonstrated a reduction in testosterone production in fetal rat testes.[\[5\]](#)

Table 4: In Vivo/Ex Vivo Effects of **Linuron** on Testosterone Production

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |
|-------------------------|------------------|--|--|-----------|
| In Utero Exposure | Pregnant rats | 50 and 75 mg/kg/day (oral) on gestation days 13-18 | Significant decrease in ex vivo testosterone production in fetal testes. | [5] |
| In Vitro Testis Culture | Fetal rat testes | 30 µM and above | Significant reduction in testosterone production. | [5] |

Effects on the Thyroid System

Linuron has also been shown to disrupt the thyroid hormone system.[4] This can have significant implications for development and metabolism.

Table 5: Effects of **Linuron** on the Thyroid System

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |
|------------------------------|--------------------|---------------------------------------|--|-----------|
| In Vivo | Male Wistar rats | 40 mg/200 mg/day for 50 days | Altered TSH, T4, and T3 levels. | [4] |
| In Vivo | American Goldfinch | 1.0, 4.0, and 16.0 µg/g body mass/day | Lowered female plasma thyroxine concentrations at the high dose. | [13] |
| In Vitro Reporter Gene Assay | HepG2 cells | 1 µM | Positive for thyroid hormone agonism. | [8] |

TSH: Thyroid-stimulating hormone; T4: Thyroxine; T3: Triiodothyronine.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the AR.

General Protocol:

- Receptor Source: Cytosol from rat prostate tissue or a recombinant AR protein is used as the source of the androgen receptor.[\[14\]](#)
- Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881 (Metribolone), is used.[\[6\]](#)[\[14\]](#)
- Procedure:
 - A constant concentration of the AR preparation and the radioligand are incubated with varying concentrations of the test chemical (e.g., **Linuron**).
 - A control group with no test chemical (total binding) and a group with a saturating concentration of a non-radiolabeled androgen (non-specific binding) are included.
 - The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[\[15\]](#)
 - Bound and free radioligand are separated using methods like hydroxyapatite adsorption or filtration.[\[15\]](#)
 - The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC₅₀ or EC₅₀) is calculated.[\[6\]](#)[\[16\]](#)

H295R Steroidogenesis Assay

Objective: To assess the effect of a test chemical on the production of steroid hormones, particularly testosterone and estradiol.[\[11\]](#)

General Protocol (based on OECD Test Guideline 456):[12]

- Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium.[17]
- Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of the test chemical for a defined period (e.g., 48 hours).[11]
- Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17 β -estradiol are measured using methods such as ELISA or LC-MS/MS.[11][18]
- Cell Viability: Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[12]
- Data Analysis: The change in hormone production relative to a solvent control is determined. [18]

Hershberger Bioassay

Objective: To detect androgenic and antiandrogenic activity of a test chemical in a living organism.[4][10]

General Protocol (based on OECD Test Guideline 441):[19]

- Animals: Peripubertal castrated male rats are used.[19]
- Dosing:
 - Antiandrogenic mode: The test chemical is administered daily for 10 consecutive days, along with a constant dose of an androgen (e.g., testosterone propionate).
 - Androgenic mode: The test chemical is administered alone.
- Endpoint Measurement: At the end of the dosing period, the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[19]

- **Data Analysis:** A statistically significant decrease in the weight of at least two of these tissues in the antiandrogenic mode indicates antiandrogenic activity. A significant increase in tissue weights in the androgenic mode indicates androgenic activity.[19]

Reporter Gene Assay

Objective: To measure the ability of a chemical to induce or inhibit the transcriptional activity of a hormone receptor.[20][21]

General Protocol:

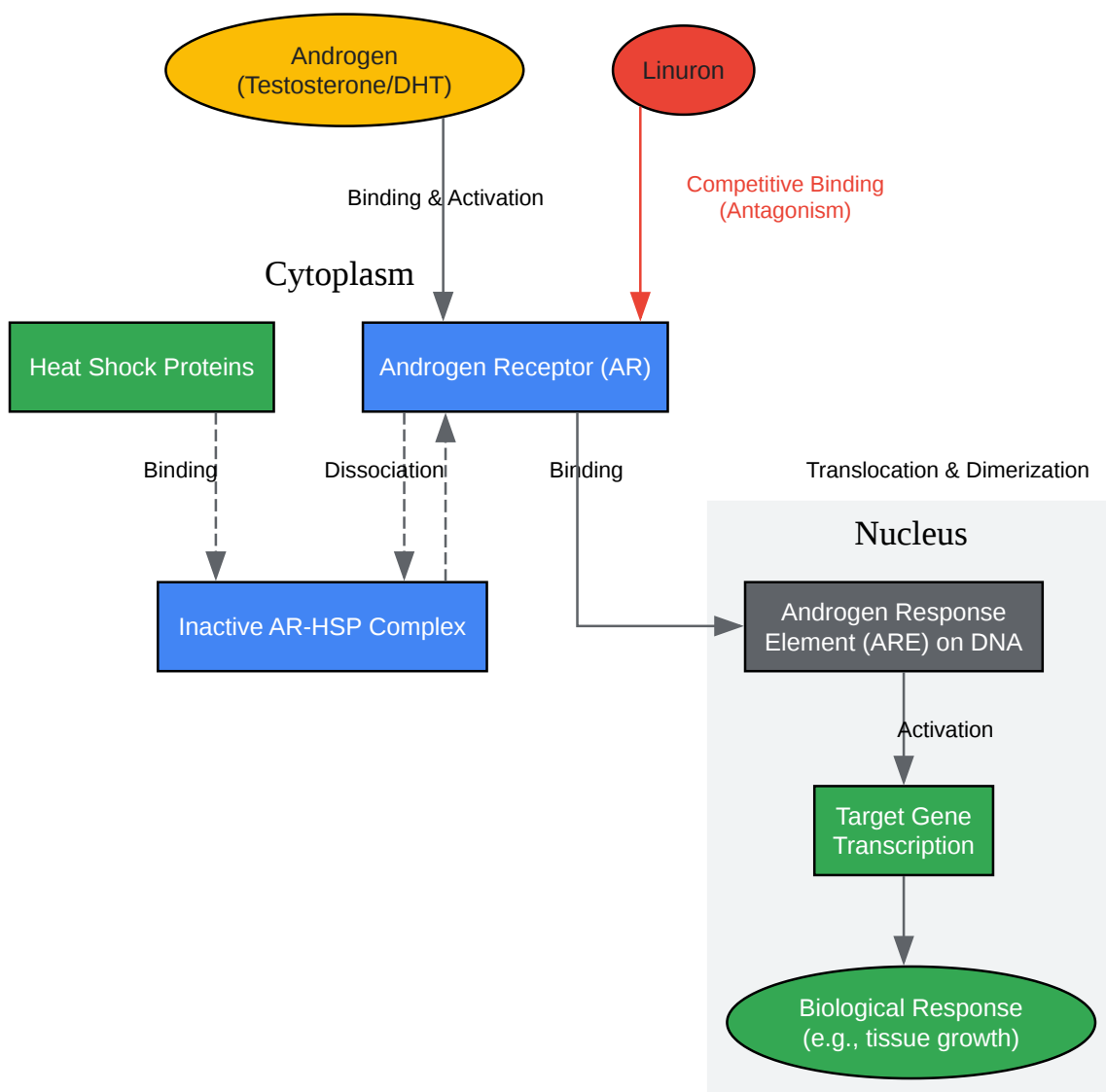
- **Cell Line:** A suitable mammalian cell line (e.g., CV-1, MDA-MB-453-KB2, HepG2) is used.[6][8]
- **Transfection:** The cells are transiently or stably transfected with two plasmids:
 - An expression vector for the hormone receptor of interest (e.g., human AR).
 - A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).[21]
- **Exposure:** The transfected cells are exposed to the test chemical in the presence (antagonist mode) or absence (agonist mode) of the natural hormone.
- **Measurement:** The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.[22]
- **Data Analysis:** The concentration of the test chemical that produces a half-maximal response (EC50) or inhibition (IC50) is determined.

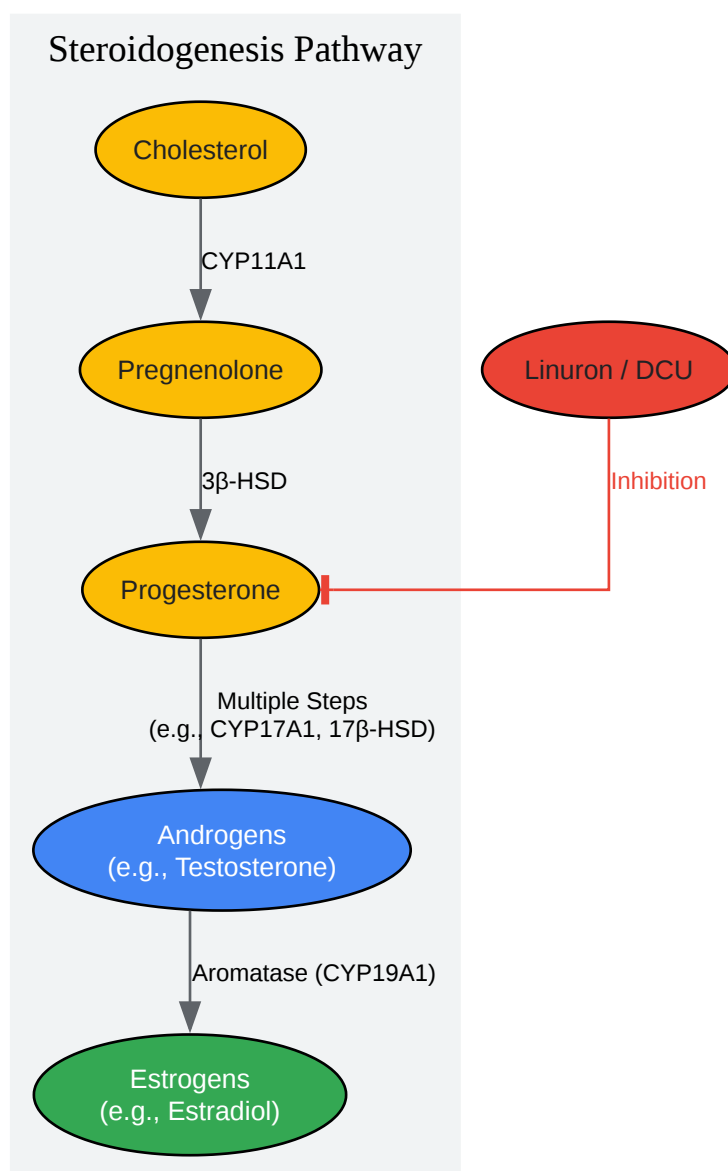
Signaling Pathways

Androgen Receptor Antagonism

Linuron acts as a competitive antagonist at the androgen receptor. This means it binds to the same site as endogenous androgens like testosterone and dihydrotestosterone (DHT), but it does not activate the receptor. This blockage prevents the conformational changes in the AR

that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent regulation of target gene expression.





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